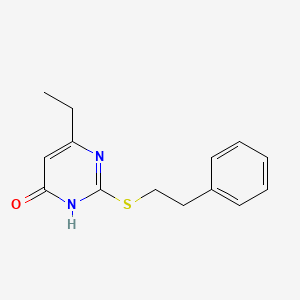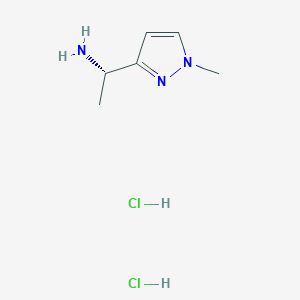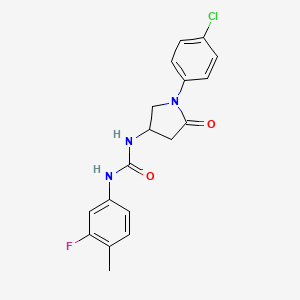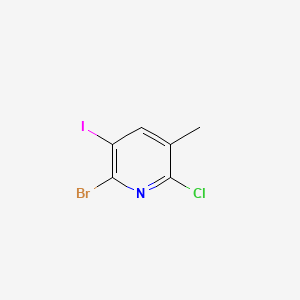
6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as EPTP and is a pyrimidine derivative. EPTP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in various fields.
Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
Pyrimidine derivatives are key in heterocyclic chemistry with applications ranging from pharmaceuticals to agrochemicals. Compounds like 6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one have been studied for their potential biological activities. For instance, research has demonstrated that certain pyrimidine derivatives exhibit significant antibacterial and antifungal activities, suggesting potential as therapeutic agents (Khan et al., 2015). Similarly, some derivatives have shown promising antiproliferative effects against human cancer cell lines, highlighting their potential in cancer research and therapy (Mallesha et al., 2012).
Antiviral Research
Research into pyrimidin-4(3H)-one derivatives has uncovered compounds with significant anti-HIV activities. For example, studies have identified specific pyrimidine derivatives that inhibit the reproduction of the human immunodeficiency virus, opening avenues for the development of new antiretroviral drugs (Novikov et al., 2004).
Materials Science and Optoelectronics
In materials science, pyrimidine derivatives have been explored for their nonlinear optical properties, which are essential for the development of optoelectronic devices. Studies have shown that certain derivatives exhibit considerable nonlinear optical character, suggesting their application in high-tech optoelectronic devices (Hussain et al., 2020).
Chemical Synthesis and Drug Design
The synthesis of pyrimidine derivatives, including methods that employ microwave irradiation, highlights the chemical versatility and potential for novel drug design strategies. These methods allow for the efficient creation of compounds with potential bioactivity, facilitating the exploration of new therapeutic avenues (Djekou et al., 2006).
properties
IUPAC Name |
4-ethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-12-10-13(17)16-14(15-12)18-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKJMSMGFQPNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)
![5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2829170.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)

![8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B2829173.png)
![3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2829176.png)
![1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2829177.png)

![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)
![(2-(4-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2829180.png)